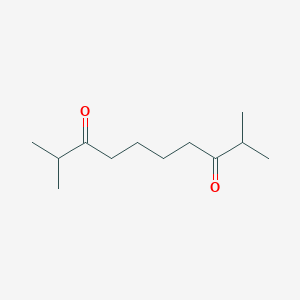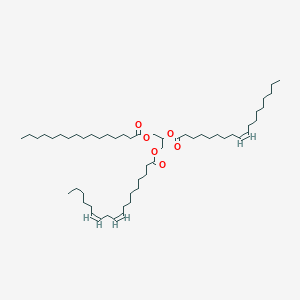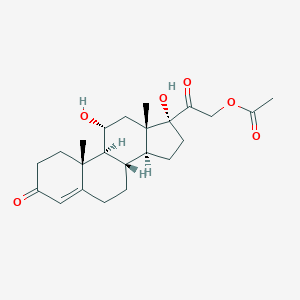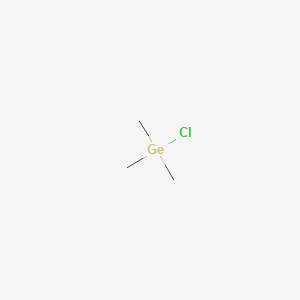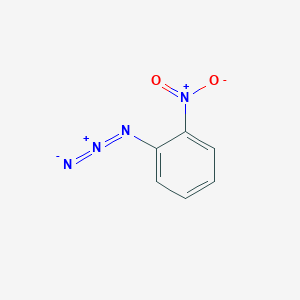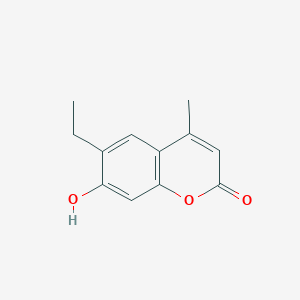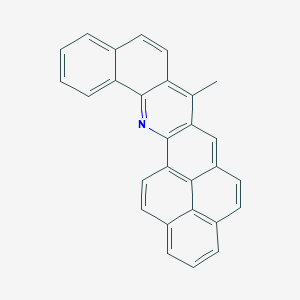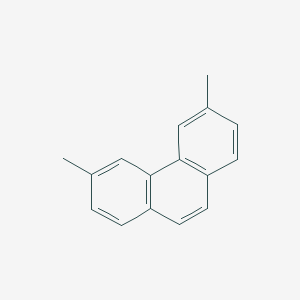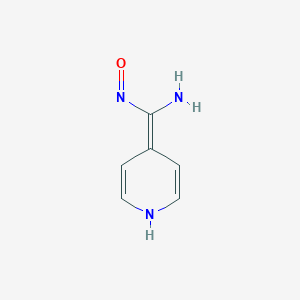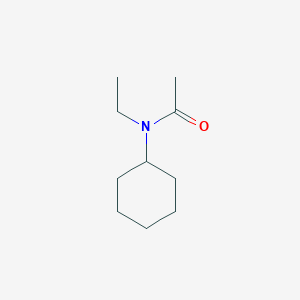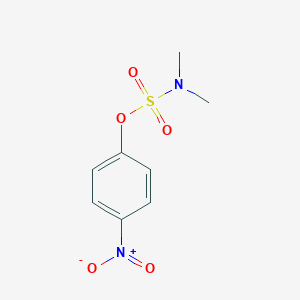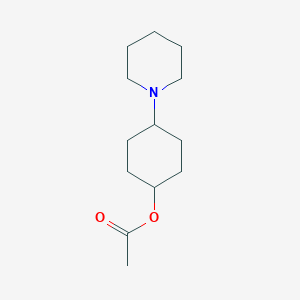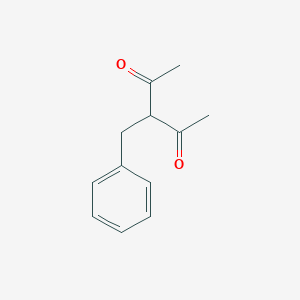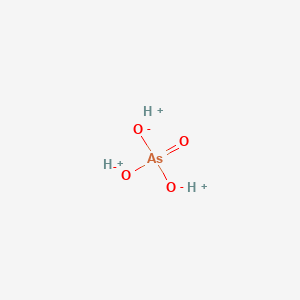
Hydron;arsorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hydron;arsorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by combining hydronium ions (H3O+) and arsenate ions (AsO43-) in a specific manner.
Scientific Research Applications
Adsorption and Complexation Studies
- The adsorption of ions like H+, OH−, and ARS (Alizarin Red S) onto hydrous fluorapatite surfaces has been studied, providing insights into surface complexation relevant to flotation processes (Forsling & Wu, 1993).
Environmental and Hydrologic Applications
- Long-term environmental research, like the study conducted in the Upper Washita River basin of Oklahoma, offers insights into hydrologic processes and sustainable agricultural systems, which could be linked to the broader scope of hydron;arsorate studies (Steiner et al., 2014).
- Thermally activated materials, such as hydrotalcite, have been used for the removal of anions like arsenate from aqueous solutions, a study that could inform the use of similar compounds in environmental remediation (Palmer et al., 2010).
Biomedical Research and Tissue Engineering
- Hydrogels, which could include compounds like hydron;arsorate, have significant applications in biology and medicine, particularly in creating intelligent systems for various therapeutic applications (Peppas et al., 2006).
- The development of acoustically responsive scaffolds in tissue engineering, using materials that might be similar to hydron;arsorate, illustrates the potential of such compounds in controlled growth factor release for tissue regeneration (Moncion et al., 2016).
Water Treatment and Purification
- Hydrocalumite's use in treating fluoride and arsenate solutions highlights the potential application of similar compounds like hydron;arsorate in water treatment processes (Guo & Tian, 2013).
properties
CAS RN |
1327-52-2 |
|---|---|
Product Name |
Hydron;arsorate |
Molecular Formula |
H3AsO4 AsH3O4 |
Molecular Weight |
141.943 g/mol |
IUPAC Name |
hydron;arsorate |
InChI |
InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) |
InChI Key |
DJHGAFSJWGLOIV-UHFFFAOYSA-N |
SMILES |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
Canonical SMILES |
[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |
boiling_point |
120 °C (calculated) |
Color/Form |
WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |
density |
2.2 at 68 °F (USCG, 1999) Approx 2.2 Relative density (water = 1): 1.9 (calculated) |
melting_point |
35 °C -30 °C (calculated) |
Other CAS RN |
7778-39-4 15584-04-0 |
physical_description |
Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Related CAS |
10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |
shelf_life |
The pH of aqueous solutions appears to be a major factor in the relative stability. ... Pentavalent inorganic arsenic ... is relatively stable at neutral or alkaline pH but undergoes reduction with decreasing pH. /Pentavalent inorganic arsenic/ |
solubility |
302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |
synonyms |
arsenate arsenic acid metaarsenic acid orthoarsenic acid orthoarsenic acid, dihydrate pyroarsenic acid |
vapor_pressure |
Vapor pressure, kPa at 15 °C: 1.3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



